Terpineol

Overview

Description

Terpineol is a naturally occurring unsaturated monocyclic monoterpenoid alcohol. It is found in various plants, including flowers such as narcissus and freesia, herbs like marjoram, oregano, and rosemary, and in lemon peel oil . This compound is known for its pleasant odor, reminiscent of lilacs, making it a popular ingredient in perfumes, cosmetics, and aromatic scents . There are five common isomers of this compound: alpha-, beta-, gamma-, delta-, and terpinen-4-ol, with alpha-terpineol and terpinen-4-ol being the most prevalent in nature .

Synthetic Routes and Reaction Conditions:

Hydration of Alpha-Pinene: The most widely used method for preparing alpha-terpineol is the acid-catalyzed hydration of alpha-pinene.

Two-Step Continuous-Flow Synthesis: Another method involves a two-step continuous-flow synthesis starting from limonene.

Industrial Production Methods:

Chemical Hydration: Industrial production of alpha-terpineol primarily relies on the chemical hydration of alpha-pinene or turpentine.

Biotechnological Processes: Microbial production of alpha-terpineol via biotransformation of monoterpenes such as limonene, alpha-pinene, and beta-pinene is also explored in the literature.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

Oxidation Products: Oxidation of this compound can yield compounds such as terpinene and terpinolene.

Reduction Products: Reduction can produce compounds like dihydrothis compound.

Substitution Products: Substitution reactions can result in a variety of substituted this compound derivatives.

Mechanism of Action

Target of Action

Terpineol, specifically α-Terpineol, has been found to exhibit antibacterial activities against common foodborne pathogenic bacteria . The primary targets of α-Terpineol are the cell envelopes and intracellular organizations of these bacteria .

Mode of Action

The hydroxyl group of α-Terpineol interacts with its bacterial targets, affecting their membrane function and leading to their death . This interaction involves the formation of glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO− . This results in an increase in membrane gelation and a reduction in membrane fluidity .

Biochemical Pathways

The biosynthesis of α-Terpineol proceeds from geranyl pyrophosphate, which releases pyrophosphate to give the terpinyl cation . This carbocation is the precursor to many terpenes and terpenoids. Its hydrolysis gives this compound .

Pharmacokinetics

It’s known that α-terpineol can impair the cell wall and damage plasma membranes . This disruption of the proton motive force and the leakage of ATP result in a deficit of intracellular ATP .

Result of Action

The action of α-Terpineol leads to remarkable destruction in cell envelopes and intracellular organizations of bacteria . Electron transport in the cytoplasmic membrane is impaired, inducing reactive oxygen species accumulation . Both membrane electrical potential and membrane pH gradient collapse .

Action Environment

Environmental factors can influence the action of this compound. For instance, α-Terpineol fumigation has been found to alleviate negative plant-soil feedbacks of Panax notoginseng by suppressing Ascomycota and enriching antagonistic bacteria . This suggests that the environment in which this compound is used can affect its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Alpha-terpineol has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound . It interacts with various enzymes, proteins, and other biomolecules, exerting a wide range of different biological actions on humans, animals, and also plants .

Cellular Effects

Alpha-terpineol influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been reported to have multiple biological properties such as antioxidant, anti-inflammatory, anticonvulsant, antimicrobial, anticarcinogenic, etc .

Molecular Mechanism

The molecular mechanism of action of alpha-terpineol is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of alpha-terpineol vary with different dosages in animal models . Studies have reported threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Alpha-terpineol is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of alpha-terpineol within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Scientific Research Applications

Comparison with Similar Compounds

- Alpha-Pinene

- Limonene

- Terpinen-4-ol

- Beta-Terpineol

- Gamma-Terpineol

- Delta-Terpineol

Terpineol’s unique combination of pleasant aroma, biological activities, and versatility in various applications makes it a valuable compound in multiple fields.

Properties

IUPAC Name |

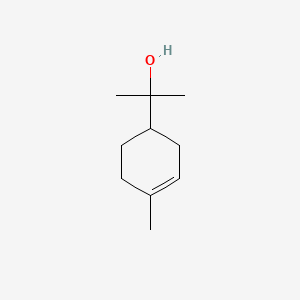

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does α-Terpineol impact morphine dependence and tolerance in mice?

A1: Research suggests that α-Terpineol might prevent the development of morphine dependence and tolerance by influencing nitric oxide (NO) production in the brain. Studies show that co-administering α-Terpineol with L-NAME, a nitric oxide synthase inhibitor, enhances α-Terpineol's inhibitory effects on morphine dependence and tolerance. Conversely, L-arginine, an NO precursor, appears to counteract α-Terpineol's protective effects. []

Q2: What is the role of α-Terpineol in mitigating neuropathic pain?

A2: α-Terpineol demonstrates analgesic effects in rat models of neuropathic pain induced by chronic constriction injury (CCI). The compound seems to achieve this by suppressing the activation of microglial cells and reducing the levels of inflammatory cytokines such as IL-1β and TNF-α within the spinal cord. []

Q3: How does α-Terpineol contribute to the anti-inflammatory properties of orange juice?

A3: Studies using oral buccal cells reveal that α-Terpineol present in orange juice exhibits anti-inflammatory effects. It appears to inhibit the formation of the pro-inflammatory cytokine IL-6 and suppress the gene expression of the IL-6 receptor. These findings suggest that α-Terpineol may play a role in the overall anti-inflammatory properties attributed to orange juice. []

Q4: What is the molecular formula and weight of α-Terpineol?

A4: α-Terpineol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q5: How does the presence of Terpineol affect the properties of ethyl cellulose-based vehicles?

A5: this compound acts as a good solvent for ethyl cellulose, allowing for better extension of the polymer chains and leading to improved three-dimensional network entanglement. This translates to enhanced rheological properties, including higher viscosity, yield stress, thixotropy, and improved stability in dynamic measurements. These characteristics make this compound-based vehicles particularly well-suited for applications such as mask printing pastes. []

Q6: Can α-Terpineol be synthesized from a renewable source, and what is the role of catalysis in this process?

A6: Yes, α-Terpineol can be synthesized from α-Pinene, a major component of Indonesian crude turpentine, which is derived from pine trees. The hydration of α-Pinene to α-Terpineol is typically catalyzed by acids. Research shows that chloroacetic acid effectively catalyzes this reaction. [] Furthermore, continuous production of α-Terpineol is achievable using reactive distillation with chloroacetic acid as the catalyst. []

Q7: What is the significance of boric acid in the synthesis of this compound?

A7: Boric acid, when combined with α-hydroxycarboxylic acids, forms composite catalysts that demonstrate high activity in the catalytic hydration of α-Pinene to produce this compound. Specifically, the composite catalyst of boric acid and tartaric acid exhibits remarkable efficiency in this reaction. [] Interestingly, the composite catalyst of boric acid and mandelic acid can directly catalyze the hydration of α-Pinene in the absence of a solvent. []

Q8: How do theoretical studies contribute to understanding the atmospheric fate of α-Terpineol?

A8: Density Functional Theory (DFT) calculations provide valuable insights into the OH-initiated degradation mechanism of α-Terpineol in the atmosphere. These studies help identify major reaction pathways, including barrierless addition processes and H-abstraction from the ring, leading to the formation of various atmospheric oxidation products. []

Q9: How do structural modifications of this compound impact its biological activity?

A9: While specific SAR studies on this compound are limited in the provided research, one study investigates this compound derivatives with varying substituents at the hydroxyl group. These modifications aim to enhance the compound's activity against asthma, inflammation, and pulmonary artery hypertension. []

Q10: What are the safety considerations regarding the use of α-Terpineol in animal feed?

A11: The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of α-Terpineol as a flavoring agent in animal feed. The assessment considers potential risks to various animal species, consumers, and the environment. The EFSA panel established maximum safe concentrations for different species based on available data. []

Q11: What is known about the pharmacokinetics of α-Terpineol?

A12: Although limited information is available on the specific ADME properties of α-Terpineol from the provided research, one study investigates its presence in equine blood and tissues after intravenous administration of pine oil, where α-Terpineol is a major constituent. The study focuses on detecting and quantifying α-Terpineol levels, providing some insights into its absorption and distribution in horses. []

Q12: What are the insecticidal effects of α-Terpineol?

A13: α-Terpineol exhibits insecticidal activity against various insects. For instance, it shows potential against Plutella xylostella, a major pest of cruciferous crops. Studies demonstrate that α-Terpineol affects the activity of key enzymes in P. xylostella adults, including glutathione S-transferase, catalase, acetylcholinesterase, and Na+/K+-ATPase, ultimately contributing to its insecticidal effects. []

Q13: Does α-Terpineol have any effect on tumor cells?

A14: α-Terpineol displays cytotoxic effects against several tumor cell lines, including melanoma, lung, breast, leukemia, and colorectal cancer cells. Its anti-tumor activity is attributed to the blockage of NF-κB expression, a crucial factor in tumor cell growth. [] In vivo studies using a murine sarcoma 180 cell line further support its antitumor potential, demonstrating cytotoxic and genotoxic effects leading to tumor cell death. []

Q14: Is there any evidence of resistance development to α-Terpineol in microorganisms?

A15: While the provided research does not directly address resistance development to α-Terpineol, one study explores its antifungal activity against Candida albicans biofilms, a significant concern in oral health. Notably, the study found no decrease in α-Terpineol sensitivity in C. albicans with multiple exposures, suggesting a low risk of resistance development. []

Q15: What are the potential toxicological concerns of pine oil, considering α-Terpineol is a major component?

A16: Intravenous administration of pine oil, with α-Terpineol as a major constituent, can induce acute toxicity in horses, primarily affecting the respiratory system. High doses can lead to rapid death due to pulmonary edema. Even at sublethal doses, significant pathological changes, particularly in the lungs, are observed. These findings highlight the potential risks associated with intravenous exposure to pine oil and its components like α-Terpineol. []

Q16: How does the choice of solvent affect the dissolution of α-Terpineol?

A17: The dissolution and subsequent performance of α-Terpineol are significantly influenced by the choice of solvent. As previously mentioned, this compound exhibits superior solvation properties for ethyl cellulose compared to B.C.A. []. This difference in solubility directly impacts the rheological properties of the resulting mixtures, highlighting the importance of careful solvent selection for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2459175.png)

![3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2459176.png)

![6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2459180.png)

![6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2459182.png)

![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)

![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2459188.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-nitrobenzamide](/img/structure/B2459193.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)